molecular formula C14H21NO2S B11112098 3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine

3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine

Cat. No.: B11112098
M. Wt: 267.39 g/mol
InChI Key: UGUKCIYZSVNDMM-UHFFFAOYSA-N
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Description

3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a piperidine ring substituted with a methyl group and a methanesulfonyl group attached to a 2-methylphenyl moiety. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.

    Coupling with the 2-Methylphenyl Moiety: The final step involves coupling the piperidine derivative with the 2-methylphenyl moiety, often through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]MORPHOLINE: Contains a morpholine ring instead of a piperidine ring.

    3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]AZEPANE: Features an azepane ring instead of a piperidine ring.

Uniqueness

The uniqueness of 3-METHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

3-methyl-1-[(2-methylphenyl)methylsulfonyl]piperidine

InChI

InChI=1S/C14H21NO2S/c1-12-6-5-9-15(10-12)18(16,17)11-14-8-4-3-7-13(14)2/h3-4,7-8,12H,5-6,9-11H2,1-2H3

InChI Key

UGUKCIYZSVNDMM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2C

Origin of Product

United States

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